4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYGCWIEWKSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclization of α-haloketones with thioamides under basic conditions. For instance, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole can be synthesized by reacting 3-pyridylmethyl ketone with thiourea in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Research indicates that derivatives of this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis. A study demonstrated that a specific derivative showed comparable or superior effects to Vandetanib, a known angiogenesis inhibitor, in suppressing colony formation and migration of human umbilical vein endothelial cells (HUVECs) in vitro .
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral properties of this compound. Preliminary studies indicate potential efficacy against various pathogens, making it a candidate for further investigation as an antimicrobial agent.
Neuropharmacology
In the realm of neuropharmacology, compounds related to 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide have shown promise in treating disorders such as schizophrenia and bipolar disorder due to their action on TAARs . This aspect is particularly significant given the need for new therapeutic options with fewer side effects than existing antipsychotic medications.
Structure-Activity Relationship Studies
A detailed structure-activity relationship (SAR) analysis has been conducted to optimize the efficacy of thiazole derivatives. This research aims to identify the most effective modifications that enhance biological activity while minimizing toxicity .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound derivatives in various assays:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it induces apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiazole Core
The position and nature of substituents on the thiazole ring significantly influence biological activity and selectivity:
- Pyridinyl Position : Replacing the 3-pyridinyl group with a 4-pyridinyl group (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs) reduces antiproliferative activity against HUVECs (IC50 values increase by 2–5 fold). This suggests that the 3-pyridinyl orientation better aligns with kinase active-site residues .
- Amino Group Substitution: Masking the 2-methylamino group in ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (precursor to thiazole carboxamides) as a tert-butoxycarbonate improves reaction yields but reduces kinase inhibitory potency .
Carboxamide Modifications
The aryl group on the carboxamide moiety dictates target engagement:
- Trifluoromethylphenyl vs. Chlorophenyl : The 3-trifluoromethylphenyl group in 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide enhances hydrophobic interactions in kinase pockets compared to N-(4-chlorophenyl) analogs (CAS 39067-30-6; molecular weight: 329.81 g/mol). The latter shows reduced activity in CDK2 inhibition assays .
- Sulfonamide Derivatives: Introducing sulfonamide groups (e.g., 3-((5-hydroxy-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-yl)amino)benzenesulfonamide) improves solubility but compromises cellular permeability, leading to lower efficacy in colony formation assays .
Comparative Data Table
Biological Activity
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound belongs to the thiazole family and is characterized by its thiazole ring, which is essential for its biological activity. The compound has been synthesized and evaluated for various pharmacological effects, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in disrupting bacterial cell wall synthesis through the inhibition of key enzymes involved in this process.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Candida albicans | 4 | 8 |
This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the compound against selected microorganisms. The data suggests that the compound is particularly potent against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by interfering with cell cycle regulation and promoting oxidative stress within the cells .
Mechanism of Action:
- Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts normal cell cycle progression, leading to growth inhibition.
- Oxidative Stress: Increases reactive oxygen species (ROS) levels, contributing to cellular damage.
Case Studies
A notable study focused on the compound's effect on human umbilical vein endothelial cells (HUVECs), where it was found to inhibit angiogenesis—a critical process in tumor growth and metastasis. The compound was compared to Vandetanib, a known angiogenesis inhibitor, showing comparable or superior efficacy in suppressing colony formation and migration of HUVECs .
Table 2: Angiogenesis Inhibition Data
| Treatment | Colony Formation (%) | Migration (%) |
|---|---|---|
| Control | 100 | 100 |
| Vandetanib | 45 | 50 |
| This compound | 30 | 35 |
This table illustrates the effectiveness of the compound compared to Vandetanib in inhibiting HUVEC activities associated with angiogenesis.
Safety and Toxicity
Toxicity studies have indicated that while the compound exhibits significant biological activity, it also poses some risks at high concentrations. The LD50 values suggest that it may be lethal only at exceptionally high doses, indicating a relatively favorable safety profile for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via cyclocondensation of 3-pyridinyl thiourea derivatives with α-bromo ketones, followed by carboxamide functionalization. Alternative routes include Suzuki-Miyaura coupling for pyridinyl group introduction .
- Optimization : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables like reaction time (12–24 hrs) and temperature (80–120°C) to maximize yield .
- Purity Control : Employ HPLC (≥98% purity, C18 column, acetonitrile/water gradient) for post-synthesis analysis .
Q. What spectroscopic and crystallographic methods are most reliable for structural characterization?
Methodological Answer:
- NMR/IR Analysis : Use ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.8–8.2 ppm) and pyridinyl carbons. IR can validate carboxamide C=O stretching (~1680 cm⁻¹) .
- X-Ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl substitution pattern) via single-crystal diffraction. For example, a similar thiazole-carboxamide derivative was resolved with a P2₁/c space group and Z = 4 .
Q. How can solubility and stability be evaluated under physiological conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO/water mixtures. Measure via UV-Vis spectroscopy at λmax (e.g., 265 nm for pyridinyl-thiazole chromophore) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the carboxamide group is a key degradation pathway; buffer solutions (pH 1–9) can assess pH sensitivity .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s reported kinase inhibition, and how can they be tested?
Methodological Answer:
- Hypothesis : The pyridinyl-thiazole scaffold may act as an ATP-competitive inhibitor via π-π stacking with kinase hinge regions.
- Testing : Perform molecular docking (AutoDock Vina) against crystallized kinase targets (e.g., EGFR). Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .
- Mutagenesis : Introduce alanine substitutions in kinase ATP-binding pockets to confirm critical interactions .
Q. How can computational methods (DFT, MD) elucidate electronic properties and binding dynamics?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.2 eV for thiazole ring) and electrostatic potential maps for nucleophilic attack sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to analyze ligand-protein stability (RMSD < 2 Å) and identify key residues (e.g., Lys123 hydrogen bonding) .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
Q. How can enzyme inhibition assays be designed to minimize off-target effects?
Methodological Answer:
Q. What role can AI-driven tools play in predicting synthetic pathways or biological targets?
Methodological Answer:
Q. How can scale-up challenges (e.g., low yields in multi-step synthesis) be mitigated?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., bromination) to improve heat dissipation and reduce byproducts.
- DoE Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., reagent stoichiometry, residence time) for pilot-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
